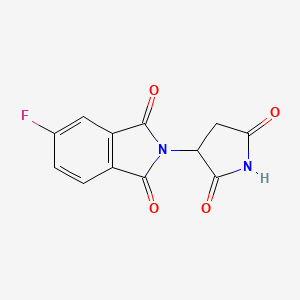

2-(2,5-Dioxopyrrolidin-3-yl)-5-fluoroisoindoline-1,3-dione

Description

2-(2,5-Dioxopyrrolidin-3-yl)-5-fluoroisoindoline-1,3-dione is a fluorinated derivative of isoindoline-1,3-dione fused with a pyrrolidin-2,5-dione moiety. This compound shares structural similarities with cereblon (CRBN)-targeting immunomodulatory drugs (IMiDs), where the isoindoline core and dioxo-pyrrolidine/pyrrolidinone ring are critical for binding to CRBN .

Properties

Molecular Formula |

C12H7FN2O4 |

|---|---|

Molecular Weight |

262.19 g/mol |

IUPAC Name |

2-(2,5-dioxopyrrolidin-3-yl)-5-fluoroisoindole-1,3-dione |

InChI |

InChI=1S/C12H7FN2O4/c13-5-1-2-6-7(3-5)12(19)15(11(6)18)8-4-9(16)14-10(8)17/h1-3,8H,4H2,(H,14,16,17) |

InChI Key |

ABSXUVALUCFYFL-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(=O)NC1=O)N2C(=O)C3=C(C2=O)C=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Nomenclature

- Chemical Name: 2-(2,5-Dioxopyrrolidin-3-yl)-5-fluoroisoindoline-1,3-dione

- Core Structure: Isoindoline-1,3-dione (phthalimide) ring substituted at the 5-position with fluorine and linked at the 2-position to a 2,5-dioxopyrrolidin-3-yl (succinimide) moiety.

Preparation Methods Analysis

General Synthetic Strategy

The synthesis of 2-(2,5-Dioxopyrrolidin-3-yl)-5-fluoroisoindoline-1,3-dione typically involves the construction of the isoindoline-1,3-dione core followed by selective fluorination and coupling with the succinimide ring. The main synthetic routes reported in patents and literature include:

Specific Methods from Patents

Method from WO2024102849A1 (2023)

This patent describes bifunctional compounds containing 2,5-substituted pyrimidine derivatives, including fluorinated phthalimide analogs. Although the main focus is on protein degradation, the preparation involves:

- Synthesis of piperidinyl and methyl amino sulfonyl dione intermediates.

- Use of fluorinated isoindoline-1,3-dione building blocks.

- Coupling reactions under controlled conditions to yield the target compound or its derivatives.

The patent emphasizes the use of selective fluorination and amide bond formation to achieve the final compound with high purity.

Method from WO2017007612A1 (2016)

This patent provides methods for targeted protein degradation compounds that include fluorinated phthalimide moieties, similar in structure to 2-(2,5-Dioxopyrrolidin-3-yl)-5-fluoroisoindoline-1,3-dione. Key points include:

- Use of alkyl or heterocycloalkyl-substituted intermediates.

- Introduction of fluorine at the 5-position on the isoindoline ring via electrophilic fluorination or fluorinated starting materials.

- Coupling with succinimide or related dione rings through nucleophilic substitution or amidation.

This method highlights the importance of controlling reaction conditions to maintain fluorine substitution and avoid side reactions.

Literature-Based Synthetic Procedures

A detailed synthetic procedure related to phthalimide-succinimide conjugates is reported in a 2023 Journal of Medicinal Chemistry article focused on human carbonic anhydrase II inhibitors, which share structural similarities. The preparation involves:

- Use of N-hydroxysuccinimide (NHS)-activated esters to facilitate coupling with amine-containing isoindoline intermediates.

- Stirring in dry solvents such as dimethylformamide (DMF) at room temperature for extended periods (e.g., 18 hours).

- Purification by solvent extraction and silica gel chromatography to isolate the pure product.

The procedure includes careful solvent removal under vacuum and multiple washing steps with brine, ammonium chloride, and lithium chloride solutions to ensure purity.

Data Table: Summary of Preparation Conditions

Comprehensive Research Findings and Perspectives

- Fluorination Techniques: Electrophilic fluorination or use of fluorinated precursors is critical to introduce the 5-fluoro substituent without degrading the phthalimide core.

- Coupling Efficiency: The use of NHS-activated esters improves coupling efficiency with succinimide moieties, yielding stable amide bonds essential for biological activity.

- Purification Protocols: Multi-step washing and chromatographic techniques ensure removal of impurities, particularly important for compounds intended for biochemical assays or pharmaceutical development.

- Reaction Conditions: Mild temperatures and anhydrous conditions prevent hydrolysis or side reactions, preserving the integrity of fluorine substitution and the dione functionalities.

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dioxopyrrolidin-3-yl)-5-fluoroisoindoline-1,3-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The fluorine atom and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures, specific solvents, and catalysts to enhance reaction efficiency.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can lead to a wide range of functionalized compounds with different chemical and physical properties.

Scientific Research Applications

2-(2,5-Dioxopyrrolidin-3-yl)-5-fluoroisoindoline-1,3-dione has several scientific research applications, including:

Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

Materials Science: Its chemical properties can be exploited to develop new materials with specific functionalities, such as polymers or coatings.

Biological Studies: The compound can be used as a probe or tool in biological research to study cellular processes and interactions.

Industrial Applications: It may find use in various industrial processes, including catalysis, chemical synthesis, and manufacturing of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2,5-dioxopyrrolidin-3-yl)-5-fluoroisoindoline-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction, metabolic processes, or other cellular functions, depending on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent at the 5-position of the isoindoline ring significantly impacts physical and spectral properties. Key comparisons include:

Key Observations:

- Nitro vs. Amino Groups: Nitro-substituted analogs (e.g., 4b) exhibit strong electron-withdrawing effects, reflected in lower yields (e.g., 483 mg vs. 26% for 5b) and distinct aromatic NMR shifts .

- Thioxo-Triazolidinyl Derivatives (13c): The addition of a sulfur-containing heterocycle (C=S at 1217 cm⁻¹) introduces hydrogen-bonding capabilities, which may enhance protein binding but reduce solubility compared to fluorine .

Biological Activity

2-(2,5-Dioxopyrrolidin-3-yl)-5-fluoroisoindoline-1,3-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, and mechanisms of action, supported by data tables and relevant case studies.

Synthesis

The synthesis of 2-(2,5-Dioxopyrrolidin-3-yl)-5-fluoroisoindoline-1,3-dione involves several steps that typically include the formation of the isoindoline core followed by the introduction of the dioxopyrrolidine moiety. The compound can be synthesized using various methods, including condensation reactions and cyclization techniques.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of 2-(2,5-Dioxopyrrolidin-3-yl)-5-fluoroisoindoline-1,3-dione against various bacterial strains. The results indicate that this compound exhibits significant inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 250 |

| Escherichia coli | 500 |

| Pseudomonas aeruginosa | 300 |

| Enterococcus faecalis | 200 |

These findings suggest that the compound may be a viable candidate for developing new antimicrobial agents.

Enzyme Inhibition

The compound has also been studied for its ability to inhibit specific enzymes. Notably, it demonstrated potent inhibition of α-glucosidase, which is crucial for carbohydrate metabolism.

| Compound | IC50 (µM) |

|---|---|

| 2-(2,5-Dioxopyrrolidin-3-yl)-5-fluoroisoindoline-1,3-dione | 35.83 ± 0.98 |

| Acarbose | 569.43 ± 43.72 |

The enzyme inhibition studies reveal that this compound is significantly more effective than acarbose, a known α-glucosidase inhibitor.

The mechanism through which 2-(2,5-Dioxopyrrolidin-3-yl)-5-fluoroisoindoline-1,3-dione exerts its biological activity involves interaction with target enzymes and receptors. Molecular docking studies have shown that the compound binds effectively to the active sites of α-glucosidase and other relevant enzymes.

Case Studies

- Antimicrobial Efficacy : A study conducted on various derivatives of isoindoline compounds demonstrated that those containing the dioxopyrrolidine structure exhibited enhanced antibacterial activity compared to their counterparts without this moiety. This suggests a structure-activity relationship that could guide future drug design.

- Inflammatory Response Modulation : Another investigation highlighted that derivatives similar to 2-(2,5-Dioxopyrrolidin-3-yl)-5-fluoroisoindoline-1,3-dione reduced levels of tumor necrosis factor-alpha (TNFα) in animal models. This indicates potential applications in treating inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.